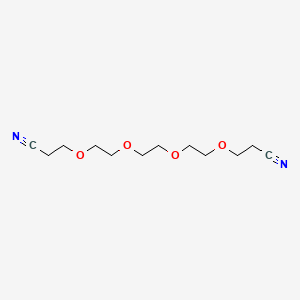

4,7,10,13-Tetraoxahexadecanedinitrile

Description

4,7,10,13-Tetraoxahexadecanedinitrile (CAS: 57741-46-5) is a polyether dinitrile with the molecular formula C₁₂H₂₃N₂O₄. It features four oxygen atoms in its ether chain and terminal nitrile groups, making it a versatile precursor in organic synthesis. The compound is commercially available through suppliers such as BuGuCh & Partners and is used in pharmaceutical manufacturing, notably as an intermediate in the synthesis of iodinated contrast agents like lodoxamic acid chloride . Its synthesis involves reacting 4,7,10,13-Tetraoxahexadecane-1,16-dinitrile with concentrated sulfuric acid in ethanol, yielding derivatives such as dimethyl esters with high boiling points (190°–195°C at 0.005 mmHg) .

Properties

IUPAC Name |

3-[2-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]ethoxy]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h1-2,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHBZKXCYRHBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206440 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57741-46-5 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57741-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxahexadecanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057741465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7,10,13-Tetraoxahexadecanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7,10,13-tetraoxahexadecanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4,7,10,13-Tetraoxahexadecanedinitrile (CAS No. 57741-46-5) is a compound characterized by its unique structural properties, including multiple ether linkages and nitrile groups. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with cellular components. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Membrane Interaction : Due to its ether linkages, it can integrate into lipid membranes, altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress through ROS production.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.

- Anticancer Potential : Investigations into its ability to induce apoptosis in cancer cells are ongoing.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative damage.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Induces apoptosis in HeLa cells | |

| Neuroprotective | Reduces oxidative stress in neurons |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of E. coli growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Apoptosis Induction in Cancer Cells

In a controlled laboratory setting, the compound was tested on HeLa cells. Results indicated a dose-dependent increase in apoptosis markers after 24 hours of exposure at concentrations ranging from 10 to 100 µg/mL. Flow cytometry analysis confirmed these findings.

Case Study 3: Neuroprotective Effects

Research involving neuronal cell cultures showed that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Macrocyclic Polyamines and Polyethers

Example: 1-Thia-4,7,10,13-tetraazacyclopentadecane ([15]aneN₄S)

- Structure : A 15-membered macrocycle containing four nitrogen atoms and one sulfur atom.

- Synthesis: Prepared via cyclization of a diamide precursor under controlled conditions (40°C, dry methanol, N₂ atmosphere), achieving a 74% yield for the intermediate diamide and 68% for the final macrocycle .

- Key Differences :

- Functionality : While 4,7,10,13-Tetraoxahexadecanedinitrile is a linear polyether dinitrile, [15]aneN₄S is a macrocycle with mixed heteroatoms, enabling metal coordination.

- Applications : [15]aneN₄S is used in coordination chemistry, whereas the dinitrile compound serves as a pharmaceutical precursor .

- Structure : A 12-membered tetraaza macrocycle.

- Reactivity : Incompatible with strong oxidizers and decomposes into hazardous byproducts (e.g., nitrogen oxides) .

- Comparison : Unlike the dinitrile compound, this macrocycle lacks ether linkages and nitrile groups, limiting its utility in esterification reactions .

Hydrocarbon Analogues

Example: 2,6,10,14-Tetramethylhexadecane (CAS: 638-36-8)

- Properties: Non-reactive, non-hazardous, and stable under standard conditions .

- Contrast : The dinitrile compound’s nitrile and ether groups confer reactivity (e.g., hydrolysis to carboxylic acids), whereas 2,6,10,14-Tetramethylhexadecane is inert and used primarily as a solvent or standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.